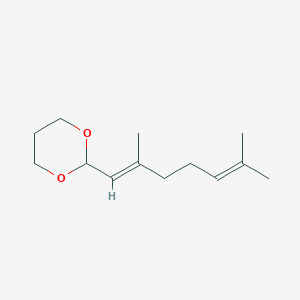
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane is a chemical compound that has been widely used in scientific research for various applications. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane involves the inhibition of ACAT. This enzyme is responsible for the synthesis of cholesterol esters, which are important components of lipoproteins. When this enzyme is inhibited, the accumulation of cholesterol esters in cells is reduced, which can have beneficial effects on lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane have been extensively studied. It has been found to have a potent inhibitory effect on ACAT, which can lead to a decrease in the accumulation of cholesterol esters in cells. This can have a beneficial effect on lipid metabolism and can be useful for the treatment of atherosclerosis and other related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in lab experiments is its specificity for ACAT inhibition. This compound has been found to be a potent inhibitor of ACAT and has a high degree of specificity for this enzyme. This makes it a valuable tool for studying lipid metabolism and related diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols to minimize the risk of toxicity.
Zukünftige Richtungen
There are many future directions for the use of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of atherosclerosis and other related diseases. This compound has shown promise as a potential therapeutic agent for these diseases, and further research is needed to explore its potential in this area. Additionally, this compound could be used in the development of new diagnostic tools for the detection of lipid metabolism disorders. Overall, the future directions for the use of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane in scientific research are broad and varied, and there is much potential for further exploration in this area.
Synthesemethoden
The synthesis method of 2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane involves the reaction of 2,6-dimethyl-1,5-heptadiene with 1,3-dioxolane in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to produce a high yield and purity product, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethyl-1,5-heptadien-1-yl)-1,3-dioxane has been widely used in scientific research for various applications. One of the most common applications of this compound is in the study of lipid metabolism. It has been found to be a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is an enzyme that plays a crucial role in the synthesis of cholesterol esters. This inhibition leads to a decrease in the accumulation of cholesterol esters in cells, which can be beneficial for the treatment of atherosclerosis and other related diseases.
Eigenschaften
IUPAC Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,10,13H,4-5,7-9H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTKQVPSQXGGDW-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC1OCCCO1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C1OCCCO1)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)


![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)

